Imazapic-ammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imazapic-ammonium is a selective herbicide belonging to the imidazolinone family. It is primarily used for the pre- and post-emergent control of various annual and perennial grasses and broadleaf weeds. The compound is known for its ability to inhibit the enzyme acetohydroxyacid synthase, which is crucial for the synthesis of branched-chain amino acids in plants .

Méthodes De Préparation

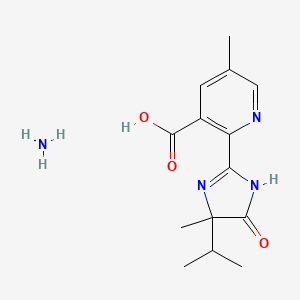

Synthetic Routes and Reaction Conditions: The synthesis of Imazapic-ammonium involves the reaction of 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid with ammonia. The reaction typically occurs under controlled conditions to ensure the formation of the ammonium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to ensure high purity and effectiveness. The compound is then formulated into various forms such as soluble liquids and dispersible granules for agricultural use .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are not commonly utilized in its application.

Reduction: Reduction reactions are also possible but are not typically relevant to its herbicidal activity.

Substitution: The compound can participate in substitution reactions, particularly involving the imidazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in halogenated or alkylated products .

Applications De Recherche Scientifique

Herbicidal Applications

Selective Control of Weeds

Imazapic-ammonium is primarily employed for both pre-emergent and post-emergent control of annual and perennial grasses as well as some broadleaf weeds. Its effectiveness has been documented in various crops, including corn, soybean, and peanut. The compound has shown significant efficacy against weeds such as purple nutsedge (Cyperus rotundus), quackgrass (Elytrigia repens), and Canada thistle (Cirsium arvense) .

Mechanism of Action

The herbicide works by targeting the acetohydroxy acid synthase enzyme, which is involved in the biosynthesis of essential amino acids like valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and cell growth in plants, leading to their eventual death. The slow rate of plant death allows for the depletion of stored amino acids before the plant can recover .

Environmental Impact Studies

Soil Microbial Metabolism

Research indicates that this compound is primarily degraded by soil microbial activity rather than photodegradation. This characteristic suggests a lower environmental persistence compared to other herbicides, making it a potentially safer option for integrated pest management strategies .

Toxicity Assessments

Toxicological studies have shown that this compound exhibits low toxicity to non-target organisms such as insects and aquatic life. For instance, acute toxicity tests reveal minimal adverse effects on fish and birds, supporting its use in diverse agricultural settings without significant ecological risks .

Case Study 1: Efficacy in Crop Rotation

A study conducted by Warren & Coble (1999) demonstrated that the application of this compound at rates between 50 to 70 grams active ingredient per hectare effectively controlled purple nutsedge in corn crops when combined with crop rotation practices. The results indicated a significant reduction in weed biomass and improved crop yields.

Case Study 2: Long-term Impact on Soil Health

Research published by Askew et al. (1998) evaluated the long-term effects of this compound on soil health parameters over several growing seasons. The findings suggested that while weed populations were effectively managed, soil microbial diversity remained largely unaffected, indicating that this compound can be integrated into sustainable farming practices without compromising soil health.

Summary Table: Key Characteristics of this compound

| Characteristic | Details |

|---|---|

| Chemical Formula | C₁₄H₂₀N₄O₃ |

| Mode of Action | Inhibition of acetohydroxy acid synthase |

| Target Weeds | Purple nutsedge, quackgrass, Canada thistle |

| Environmental Fate | Degraded primarily by soil microbes |

| Toxicity to Non-target Species | Low toxicity to insects and aquatic organisms |

| Regulatory Status | Registered for use in multiple countries |

Mécanisme D'action

Imazapic-ammonium exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is essential for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting AHAS, this compound disrupts protein synthesis and cell growth in susceptible plants, leading to their death .

Comparaison Avec Des Composés Similaires

Imazapyr: Another imidazolinone herbicide with a similar mode of action but different selectivity and application spectrum.

Imazethapyr: Used for controlling a broader range of weeds but with a different environmental profile.

Imazamox: Known for its effectiveness in controlling both grasses and broadleaf weeds.

Uniqueness: Imazapic-ammonium is unique in its specific selectivity for certain annual and perennial grasses and broadleaf weeds. Its relatively low toxicity to non-target organisms and its effectiveness in various environmental conditions make it a valuable tool in integrated weed management .

Activité Biologique

Imazapic-ammonium is a selective herbicide belonging to the imidazolinone class, primarily used for controlling a wide range of broadleaf weeds and certain grasses in various agricultural settings. Its biological activity is attributed to its mechanism of action, which involves the inhibition of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This article explores the biological activity of this compound, including its mechanism, toxicity profile, environmental impact, and relevant case studies.

This compound functions by inhibiting AHAS, which disrupts the synthesis of essential amino acids necessary for plant growth and development. This inhibition leads to stunted growth and eventual death of susceptible plants. The selectivity of imazapic is due to the fact that mammals do not possess this enzyme, which contributes to its low toxicity in non-target species, including humans and livestock .

Toxicity Profile

The toxicity profile of this compound indicates low acute toxicity across various exposure routes. Key findings include:

- Oral Toxicity : Classified as Toxicity Category IV, indicating low toxicity.

- Dermal Toxicity : Non-irritating to skin (Toxicity Category IV) and minimally irritating to eyes (Toxicity Category III).

- Chronic Toxicity : In long-term studies on rats and dogs, no significant adverse effects were observed at doses below 137 mg/kg/day .

- Mutagenicity : Studies have shown that imazapic is non-mutagenic in various assays, including gene mutation tests and chromosomal aberration assays .

Environmental Impact

This compound exhibits moderate mobility in soil and has a high potential for bioaccumulation in aquatic environments. Its persistence varies; it typically degrades rapidly in aquatic systems through photolysis but may remain longer in soil . The compound has low toxicity levels for birds but poses a higher risk to aquatic organisms and honeybees .

Case Studies on Biological Activity

Several studies have highlighted the effectiveness and biological activity of this compound in different agricultural contexts:

- Weed Control Efficacy : Research indicates that this compound effectively controls various weed species in rangeland settings. For instance, a study demonstrated over 80% control of Caucasian Old World Bluestem when applied in split applications .

- Influence of Environmental Factors : A study assessed the impact of ammonium sulfate on the herbicidal activity of imazapic under varying temperature conditions. Results showed that environmental factors significantly affect absorption and translocation rates, thereby influencing overall efficacy .

- pH Influence : Another investigation revealed that adjusting the pH of spray mixtures could enhance the biological activity of weak acid herbicides like imazapic. This study found that optimal pH levels increased herbicide effectiveness against target weeds .

Summary Table: Biological Activity Characteristics

| Characteristic | Value/Description |

|---|---|

| Chemical Class | Imidazolinone |

| Mechanism | Inhibition of acetohydroxyacid synthase (AHAS) |

| Acute Oral Toxicity | Low (Toxicity Category IV) |

| Dermal Irritation | Non-irritating (Toxicity Category IV) |

| Environmental Persistence | Moderate; rapid degradation in aquatic systems |

| Bioaccumulation Potential | High |

| Target Organisms | Broadleaf weeds, certain grasses |

Propriétés

IUPAC Name |

azane;5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3.H3N/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10;/h5-7H,1-4H3,(H,18,19)(H,16,17,20);1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJUTZMAUXJMMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.